molecular formula C8H8FN5 B2663568 5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine CAS No. 2320516-72-9

5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine

Cat. No. B2663568
CAS RN: 2320516-72-9
M. Wt: 193.185
InChI Key: FFIIMLMDDGEGQP-UHFFFAOYSA-N
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Description

“5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety . Pyrazole-bearing compounds are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the Buchwald–Hartwig amination . This process involves the reaction of chlorides with appropriate aminopyrazoles in the presence of Pd 2 (dba) 3, xantphos, and Cs 2 CO 3 .


Molecular Structure Analysis

The molecular structure of “5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine” includes a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involving “5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine” often involve the N -pyrazol-4-yl-NH group. Substitution of this group by a methyl led to a reduction in the inhibitory potencies across all the CDKs tested .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have investigated the antileishmanial potential of pyrazole derivatives. Notably, 5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine and its analogs have demonstrated promising activity against Leishmania aethiopica clinical isolates. Compound 13, in particular, exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Molecular docking studies further support its efficacy by revealing favorable interactions with Lm-PTR1, a potential drug target.

Antimalarial Potential

Malaria, caused by Plasmodium parasites transmitted through mosquito bites, remains a global health concern. Existing antimalarial drugs face challenges due to drug resistance. However, hydrazine-coupled pyrazole derivatives, including our compound of interest, show promise. Compounds 14 and 15 demonstrated significant inhibition against Plasmodium berghei in vivo. These findings suggest their potential as safe and effective antimalarial agents .

CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) plays a crucial role in cell cycle regulation. Researchers have explored pyrazole derivatives as CDK2 inhibitors. Our compound, when synthesized as a 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine, showed promising results. Further studies are needed to assess its selectivity and efficacy against CDK2-related diseases .

RET Kinase Inhibition

The RET kinase is implicated in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer. Compound BLU-667 (a derivative of our compound) effectively inhibits RET mutations and fusions in xenograft models of NSCLC and thyroid cancer. Notably, it spares VEGFR2, reducing potential side effects .

Anti-Tubercular Activity

Researchers have synthesized imidazole-containing compounds for their anti-tubercular potential. Although not directly related to our compound, similar structural motifs have been explored. For instance, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide derivatives were evaluated against Mycobacterium tuberculosis strains .

Future Directions

The future directions for “5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine” could involve further exploration of its pharmacological effects. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Therefore, these compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

5-fluoro-N-(1-methylpyrazol-4-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN5/c1-14-4-6(2-12-14)13-8-7(9)3-10-5-11-8/h2-5H,1H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIIMLMDDGEGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC2=NC=NC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine

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